3-(4-chlorobenzyl)-7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-(4-chlorobenzyl)-7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazoline core, substituted with a chlorobenzyl group and an ethylphenyl-oxadiazole moiety, making it a unique and potentially valuable molecule in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzyl)-7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable reagents like formamide or orthoesters.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via nucleophilic substitution reactions, where a chlorobenzyl halide reacts with the quinazoline core.
Formation of the Oxadiazole Ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethylphenyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may target the oxadiazole ring or the quinazoline core, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylphenyl group may yield ethylphenyl ketone or ethylphenyl carboxylic acid.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The quinazoline core is known to interact with various biological targets, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
4(3H)-quinazolinone: Known for its broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory activities.
Oxadiazole Derivatives: These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Uniqueness
The unique combination of the quinazoline core with the chlorobenzyl and ethylphenyl-oxadiazole moieties makes 3-(4-chlorobenzyl)-7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione a distinctive compound with potential for novel applications and interactions not seen in other similar compounds.
Properties
Molecular Formula |
C25H19ClN4O3 |
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Molecular Weight |
458.9 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19ClN4O3/c1-2-15-3-7-17(8-4-15)22-28-23(33-29-22)18-9-12-20-21(13-18)27-25(32)30(24(20)31)14-16-5-10-19(26)11-6-16/h3-13H,2,14H2,1H3,(H,27,32) |
InChI Key |
FGLMBTNPFSMJEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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